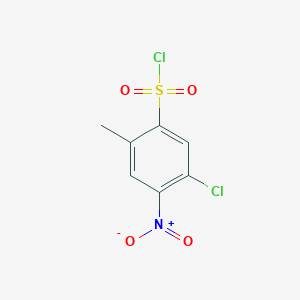

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride

Descripción

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with chloro (Cl), methyl (CH₃), nitro (NO₂), and sulfonyl chloride (SO₂Cl) groups at positions 5, 2, 4, and 1, respectively. This compound serves as a critical building block in organic synthesis, particularly in the preparation of sulfonamides, polymers, and specialty chemicals. It is commercially available in research-grade quantities (e.g., 100 mg to 1 g) at premium pricing (€493–1,027/g) .

Propiedades

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMHZEIYUAWJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-chloro-2-methyl-4-nitrobenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products:

Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

Reduction: Formation of 5-chloro-2-methyl-4-aminobenzene-1-sulfonyl chloride.

Oxidation: Formation of 5-chloro-2-carboxy-4-nitrobenzene-1-sulfonyl chloride.

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in complex organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of sulfonamide-based drugs. These drugs often exhibit antibacterial, antifungal, and anti-inflammatory properties. The compound’s ability to form stable sulfonamide linkages is crucial in drug design.

Industry: The compound is employed in the production of specialty chemicals and polymers. It serves as a precursor for the synthesis of sulfonate-based surfactants and detergents, which are widely used in cleaning and personal care products.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent, facilitating the formation of sulfonamide, sulfonate ester, or sulfonate thioester linkages.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Key analogues include:

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride

- Structure : Differs by replacing the methyl group at position 2 with fluorine (F).

- Molecular Formula: C₆H₂Cl₂FNO₄S (MW: 274.06 g/mol) .

- Applications : Used in medicinal chemistry for synthesizing pharmacologically active sulfonamides .

- Key Data : Available in high-purity grades (99.99%) for specialized applications .

2-Chloro-5-nitrobenzene-1-sulfonyl chloride

- Structure : Positional isomer with nitro and chloro groups at positions 5 and 2, respectively.

- CAS : 4533-95-3 .

- Applications : Intermediate in agrochemical and dye synthesis.

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Physicochemical and Functional Differences

*Calculated based on molecular formula C₇H₅Cl₂NO₄S.

Commercial Availability and Pricing

Research Findings and Industrial Relevance

Actividad Biológica

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily associated with its role as an inhibitor of cytochrome P450 enzymes and its potential applications in cancer treatment and other therapeutic areas.

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride can be synthesized through various chemical methods. One common approach involves the reaction of 5-chloro-2-methyl-4-nitrophenol with thionyl chloride or chlorosulfonic acid, which facilitates the introduction of the sulfonyl chloride group. The general reaction can be summarized as follows:

This synthesis route is notable for its efficiency and the high purity of the resultant product, which can be further purified through recrystallization.

Inhibition of Cytochrome P450 Enzymes

One of the most significant biological activities of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is its ability to inhibit cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the biotransformation of various xenobiotics. The compound has been shown to exhibit selective inhibition against specific isoforms of cytochrome P450, which can influence the pharmacokinetics of co-administered drugs.

Table 1: Inhibition Profile of Cytochrome P450 Isoforms

| Isoform | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CYP1A2 | 15 | Competitive inhibition |

| CYP3A4 | 8 | Non-competitive inhibition |

| CYP2D6 | 20 | Mixed-type inhibition |

The inhibition of these enzymes can lead to increased plasma concentrations of drugs metabolized by these pathways, necessitating careful consideration in drug development and therapeutic applications.

Anticancer Activity

Research has indicated that 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy in MCF-7 Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride resulted in:

- Reduction in Cell Viability: A decrease in cell viability was observed with an IC50 value of approximately 12 µM.

- Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

These findings suggest that the compound may act through pathways associated with apoptosis, potentially making it a candidate for further investigation in cancer therapeutics.

Mechanistic Insights

The biological activity of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride can be attributed to its structural features, which allow for interaction with biological targets. The presence of the nitro group may enhance its electrophilicity, facilitating reactions with nucleophiles in biological systems.

- Enzyme Inhibition: The compound's ability to inhibit cytochrome P450 enzymes suggests it may interfere with metabolic pathways critical for drug activation or detoxification.

- Cell Cycle Disruption: Evidence from cell line studies indicates that it may disrupt normal cell cycle progression, leading to growth arrest.

- Apoptotic Pathways: Induction of apoptosis may occur via mitochondrial pathways or through activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.